3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-15-5-3-2-4-14(15)17-21-22-18(25-17)20-16(23)10-11-26-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZLGFVJPGZLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common approach is the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .
Scientific Research Applications
3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the 1,3,4-oxadiazole ring, the sulfanyl linker, and the propanamide side chain. Key differences in physicochemical properties, synthesis routes, and bioactivity are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
2-Methoxyphenyl substitution on the oxadiazole ring increases lipophilicity (logP ~2.8) compared to thiazole-linked analogs (logP ~2.2), favoring blood-brain barrier penetration .
Synthetic Routes :
- The target compound likely follows a multi-step protocol similar to other oxadiazole-propanamide hybrids:
- (i) Condensation of hydrazine with carboxylic acid derivatives.
- (ii) Cyclization using CS₂/KOH under reflux.
- (iii) Sulfur alkylation with 4-fluorothiophenol . By contrast, analogs like 7a require additional piperidinyl-sulfonyl functionalization, increasing synthesis complexity .
Toxicity and Selectivity :
- Hemolytic assays for 7a–q derivatives (e.g., 7k : 12% hemolysis at 100 µg/mL) suggest that bulky substituents (e.g., ethylphenyl in 7k ) reduce cytotoxicity compared to smaller groups .
- The methoxy group in the target compound may mitigate oxidative stress-related toxicity observed in nitrophenyl -substituted analogs (e.g., 8h ) .
Biological Activity
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. They have been studied extensively for their antitumor , antiviral , anti-inflammatory , and antioxidant properties. The structural diversity of oxadiazoles allows for modifications that can enhance their pharmacological profiles and selectivity towards specific biological targets.
The biological activity of 1,3,4-oxadiazole derivatives is primarily attributed to their ability to interact with various cellular targets:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases : Certain compounds have been shown to inhibit kinases that play critical roles in cell signaling pathways associated with cancer progression .
- DNA Interaction : Some derivatives exhibit the ability to bind to nucleic acids, disrupting replication and transcription processes in cancer cells .
Anticancer Efficacy
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer properties:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon) | 10.5 | Inhibition of thymidylate synthase |
| A431 (Skin) | 8.0 | HDAC inhibition |
| MCF-7 (Breast) | 12.3 | Induction of apoptosis |
| HeLa (Cervical) | 9.7 | DNA intercalation |
Case Studies
- Study on HCT-15 Cells : In a study focused on colon carcinoma cells (HCT-15), the compound demonstrated an IC50 value of 10.5 µM, indicating potent inhibitory effects on cell proliferation attributed to its action on thymidylate synthase .
- A431 Skin Cancer Study : Another investigation revealed that the compound effectively inhibited cell growth in A431 skin cancer cells with an IC50 value of 8.0 µM. The mechanism was linked to the inhibition of histone deacetylases (HDAC), which are crucial for regulating gene expression related to cancer progression .
- MCF-7 Breast Cancer Cells : In breast cancer research involving MCF-7 cells, the compound induced apoptosis at an IC50 value of 12.3 µM. This suggests that it may activate apoptotic pathways that lead to programmed cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
